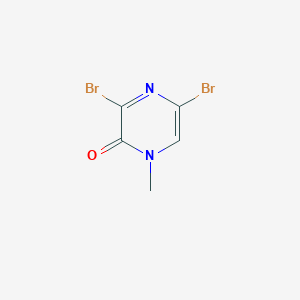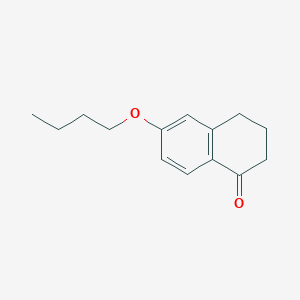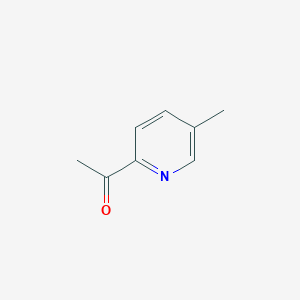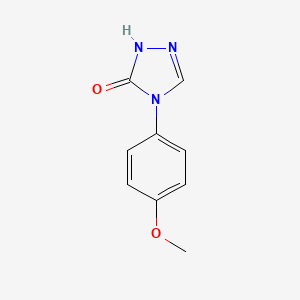
(R)-5,6,7,8-Tetrahydroquinolin-8-amine
Overview
Description
®-5,6,7,8-Tetrahydroquinolin-8-amine is a chiral amine derivative of tetrahydroquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5,6,7,8-Tetrahydroquinolin-8-amine typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction conditions often require a hydrogen pressure of 50-100 psi and temperatures ranging from 50-100°C.
Industrial Production Methods: Industrial production of ®-5,6,7,8-Tetrahydroquinolin-8-amine may involve continuous flow hydrogenation processes to enhance efficiency and yield. The use of chiral catalysts in large-scale reactors ensures the selective production of the desired enantiomer.
Types of Reactions:
Oxidation: ®-5,6,7,8-Tetrahydroquinolin-8-amine can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: ®-5,6,7,8-Tetrahydroquinolin-8-amine is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural similarity to neurotransmitters allows it to interact with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system drugs.
Industry: In the industrial sector, ®-5,6,7,8-Tetrahydroquinolin-8-amine is used in the production of specialty chemicals and materials. Its unique properties are exploited in the development of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-5,6,7,8-Tetrahydroquinolin-8-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include neurotransmitter signaling and enzyme inhibition, contributing to its effects on biological systems.
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the tetrahydro and amine groups.
Tetrahydroquinoline: Similar structure but without the chiral amine group.
8-Aminoquinoline: Similar functional group but different structural framework.
Uniqueness: ®-5,6,7,8-Tetrahydroquinolin-8-amine is unique due to its chiral nature and the presence of both tetrahydro and amine groups. This combination of features allows for specific interactions with biological targets and makes it a versatile compound in various applications.
Properties
IUPAC Name |
(8R)-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOUNFVDYUKMM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90581070 | |
| Record name | (8R)-5,6,7,8-Tetrahydroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90581070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369655-84-5 | |
| Record name | (8R)-5,6,7,8-Tetrahydroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90581070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Q1: What makes (R)-5,6,7,8-tetrahydroquinolin-8-amine derivatives effective catalysts for the ring-opening polymerization of ε-caprolactone (ε-CL)?
A1: The research article [] investigates a series of N-(2-(diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amines, which are derivatives of this compound, as catalysts for ε-CL polymerization. The study demonstrates that these compounds exhibit exceptional catalytic activity. This activity stems from the synergistic effect of the amine and phosphine moieties present in the molecule. The amine group acts as a Lewis base, activating the ε-CL monomer, while the phosphine group, coordinated to a metal center (like zinc), activates the propagating polymer chain. This dual activation mechanism significantly enhances the polymerization rate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)


